molecular formula C17H26O14 B12321863 methyl 4a,5,6,7,7a-pentahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate

methyl 4a,5,6,7,7a-pentahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate

Cat. No.: B12321863
M. Wt: 454.4 g/mol
InChI Key: XTIUAZYOQHDVCO-UHFFFAOYSA-N
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Description

Methyl 4a,5,6,7,7a-pentahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate is a complex organic compound known for its unique structure and diverse applications. This compound is a glycoside and an iridoid monoterpenoid, which are classes of naturally occurring organic compounds often found in plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4a,5,6,7,7a-pentahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate involves multiple steps, typically starting from simpler organic molecules. The process often includes glycosylation reactions where a sugar moiety is attached to the aglycone part of the molecule. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, including the use of genetically modified microorganisms to produce the compound in large quantities. These methods are often preferred due to their efficiency and sustainability compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4a,5,6,7,7a-pentahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 4a,5,6,7,7a-pentahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4a,5,6,7,7a-pentahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or modulate signaling pathways involved in inflammation and cancer progression. The exact molecular targets and pathways can vary depending on the specific biological context .

Properties

Molecular Formula

C17H26O14

Molecular Weight

454.4 g/mol

IUPAC Name

methyl 4a,5,6,7,7a-pentahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C17H26O14/c1-15(25)10(22)11(23)16(26)5(12(24)28-2)4-29-14(17(15,16)27)31-13-9(21)8(20)7(19)6(3-18)30-13/h4,6-11,13-14,18-23,25-27H,3H2,1-2H3

InChI Key

XTIUAZYOQHDVCO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(C2(C1(C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O

Origin of Product

United States

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